Fmoc-Trp(For)-OH

説明

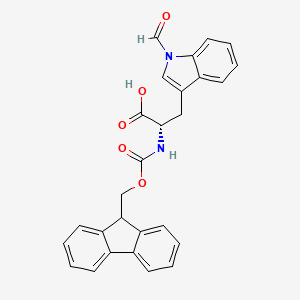

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718538 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152338-45-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Trp(For)-OH

Abstract

Nα-Fmoc-N(in)-formyl-L-tryptophan, commonly abbreviated as Fmoc-Trp(For)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the formyl group for the protection of the tryptophan indole side chain offers distinct advantages in mitigating acid-catalyzed degradation and side reactions that are prevalent during peptide synthesis and cleavage. This guide provides a comprehensive examination of the chemical properties, reaction mechanisms, and field-proven protocols for the effective utilization of Fmoc-Trp(For)-OH. It is intended for researchers, chemists, and professionals in drug development who seek to optimize the synthesis of tryptophan-containing peptides.

Introduction: The Strategic Importance of Indole Protection

The synthesis of peptides containing tryptophan presents a significant challenge due to the high reactivity of its indole side chain. The indole nucleus is susceptible to oxidation and electrophilic attack by carbocations generated during the repetitive acid-mediated deprotection steps in Boc-based SPPS or during the final trifluoroacetic acid (TFA) cleavage in Fmoc-based SPPS.[1][2] To prevent side reactions such as alkylation and ensure the integrity of the final peptide product, protection of the indole nitrogen is paramount.

Fmoc-Trp(For)-OH addresses this challenge by employing a formyl (-CHO) group as a temporary shield for the indole nitrogen. This group is stable to the basic conditions used for Nα-Fmoc removal but can be selectively cleaved under specific, mild conditions post-synthesis or concurrently with final resin cleavage.[3][4] This dual-protection strategy—an acid-labile Fmoc group for the α-amine and a selectively removable formyl group for the side chain—is a cornerstone of modern orthogonal peptide synthesis.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of Fmoc-Trp(For)-OH is essential for its proper handling, storage, and application in synthesis protocols.

Structural Representation

The molecule consists of the L-tryptophan core, with the α-amino group protected by the bulky, base-labile fluorenylmethoxycarbonyl (Fmoc) group and the indole nitrogen protected by the formyl group.

Caption: Chemical structure of Fmoc-Trp(For)-OH.

Core Chemical Data

The quantitative properties of Fmoc-Trp(For)-OH are summarized below. These values are critical for calculating reagent stoichiometry and understanding the compound's behavior in various solvents.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | [5] |

| Molecular Formula | C₂₇H₂₂N₂O₅ | [5] |

| Molecular Weight | 454.48 g/mol | [5] |

| CAS Number | 152338-45-9 | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, NMP, DCM, THF | [6] |

| Storage | 2-8°C, moisture sensitive | [7][8] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(For)-OH is integrated into the standard Fmoc-SPPS workflow. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Caption: Common strategies for N(in)-formyl deprotection.

Experimental Protocols

The following protocols are provided as a guide for the application of Fmoc-Trp(For)-OH in a typical manual SPPS workflow.

Protocol: Standard SPPS Coupling Cycle

This protocol outlines a single cycle for adding Fmoc-Trp(For)-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g) in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 20% piperidine solution for 10 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Isopropanol (IPA) (3 times), and DMF (5 times). Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Trp(For)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times).

-

Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

Protocol: On-Resin Formyl Deprotection

This procedure is performed after the final amino acid has been coupled and its Nα-Fmoc group has been removed.

-

Final Fmoc Deprotection: Follow step 2 from the coupling protocol to deprotect the N-terminus of the full-length peptide.

-

Washing: Perform the washing steps as described in step 3 of the coupling protocol.

-

Formyl Cleavage: Add a solution of 20% piperidine in DMF to the peptide-resin. Agitate at room temperature for 2 hours.

-

Final Washing: Drain the solution. Wash the resin extensively with DMF (5 times), IPA (3 times), and DCM (5 times). Dry the resin under a vacuum in preparation for final cleavage.

Conclusion

Fmoc-Trp(For)-OH is an invaluable asset for the synthesis of complex, tryptophan-rich peptides. The formyl protecting group provides robust protection against acid-catalyzed side reactions, ensuring higher purity and yield of the target peptide. Mastery of its application, particularly the specific conditions required for the selective removal of the formyl group, allows researchers to overcome one of the persistent challenges in solid-phase peptide synthesis. The methodologies and data presented in this guide offer a scientifically grounded framework for the successful incorporation of tryptophan into synthetic peptides for research and therapeutic development.

References

- Journal of the Chemical Society, Chemical Communications. (n.d.). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. RSC Publishing.

- Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Trp(Boc)-OH: A Comprehensive Overview.

- BenchChem. (2025). Synthesis of Fmoc-Trp-Trp-OH: An In-Depth Technical Guide.

- BenchChem. (2025). An In-Depth Technical Guide to Fmoc-D-Trp-OH: Physicochemical Properties, Synthesis, and Biological Relevance.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- PubChem. (n.d.). N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan.

- Sigma-Aldrich. (n.d.). Fmoc-Trp-OH Novabiochem.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan | C27H22N2O5 | CID 56777305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Formyl Group: A Strategic Guardian of Tryptophan's Indole Ring in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tryptophan's Reactivity

Tryptophan, with its unique indole side chain, is a cornerstone of many biologically active peptides and proteins. However, this very feature that imparts critical biological function also presents a significant challenge in the realm of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). The electron-rich indole ring is highly susceptible to a variety of undesirable side reactions, including oxidation and alkylation, especially under the acidic conditions frequently employed for the cleavage of other protecting groups.[1] These side reactions can lead to a heterogeneous mixture of products, significantly reducing the yield and purity of the target peptide. To circumvent these issues, the strategic protection of the indole nitrogen is often necessary, and among the various protecting groups, the formyl group stands out for its unique blend of stability and selective lability.

The Rationale for Indole Protection: Mitigating Unwanted Side Reactions

The primary motivation for protecting the tryptophan indole ring is to prevent its degradation and modification during peptide synthesis. The indole nucleus is particularly vulnerable to attack by electrophiles, such as the carbocations generated during the acid-catalyzed removal of other protecting groups like tert-butyloxycarbonyl (Boc).[1] Common side reactions involving an unprotected tryptophan indole ring include:

-

Alkylation: Carbocations, for instance from Boc-group cleavage, can alkylate the indole ring at various positions, leading to undesired byproducts.[2]

-

Oxidation: The indole ring is prone to oxidation, which can occur under various conditions, potentially leading to the formation of N'-formylkynurenine or kynurenine.[3]

-

Transfer of Protecting Groups: During the final cleavage and deprotection steps, sulfonyl protecting groups from arginine residues can migrate to the tryptophan indole ring.[4]

The introduction of a formyl group on the indole nitrogen effectively deactivates the ring towards electrophilic attack, thereby preserving the integrity of the tryptophan residue throughout the synthetic process.[5]

The Formyl Group: A Versatile Protector

The formyl group (CHO) has been a long-standing choice for the protection of the tryptophan indole ring, particularly in Boc-based peptide synthesis strategies.[5][6] Its utility stems from a favorable balance of stability under moderately acidic conditions and its susceptibility to removal under specific basic or strongly acidic conditions, often with the aid of scavengers.[7][8][9]

Mechanism of N-formylation of the Tryptophan Indole Ring

The N-formylation of the tryptophan indole can be achieved through various methods. A common approach involves the use of formic acid, often in the presence of a catalyst or an activating agent. The general mechanism involves the nucleophilic attack of the indole nitrogen on an electrophilic formylating agent.[10][11]

For instance, using formic acid, the reaction can be promoted by protonation of the formic acid, which increases its electrophilicity and facilitates the attack by the indole nitrogen.[12] Another practical laboratory-scale synthesis involves the use of acidic promoters like phosphorus tribromide (PBr3) for the direct N(in)-formylation of tryptophan.[13]

Caption: General workflow for the formylation of the tryptophan indole ring.

Experimental Protocol: N-formylation of Tryptophan

A variety of protocols exist for the N-formylation of tryptophan. A practical method utilizing formic acid is outlined below.

Materials:

-

Tryptophan

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark trap

Procedure: [14]

-

A mixture of tryptophan (1 equivalent) and 85% aqueous formic acid (1.2 equivalents) in toluene is prepared.

-

The mixture is heated to reflux using a Dean-Stark trap to remove water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is evaporated to yield the crude N-formyl tryptophan.

Deprotection of the N-formyl Group: Releasing the Native Indole

The removal of the formyl group, or deformylation, is a critical step that must be accomplished without compromising the integrity of the newly synthesized peptide. The choice of deprotection method depends on the overall synthetic strategy and the other protecting groups present in the peptide.

Mechanisms and Reagents for Deformylation

Several reagents and conditions have been developed for the efficient removal of the N-formyl group from the tryptophan indole. These can be broadly categorized as basic, acidic, or nucleophilic methods.

-

Basic Conditions: Piperidine in dimethylformamide (DMF) is a commonly used reagent for deformylation, particularly in solid-phase peptide synthesis.[9] The mechanism involves the nucleophilic attack of piperidine on the formyl carbon, leading to the cleavage of the N-CHO bond. However, side reactions such as formyl group migration to free amino groups can occur under certain pH conditions.[15]

-

Nucleophilic Amines: Reagents like N,N'-dimethylethylenediamine (DMEDA) in aqueous solution have been shown to be highly effective for the deprotection of the N(ind)-formyl group, achieving high yields.[16] This method offers a mild and efficient alternative to traditional basic hydrolysis.

-

Acidic Conditions with Scavengers: In Boc-based synthesis, the formyl group can be removed during the final cleavage with strong acids like liquid hydrogen fluoride (HF).[5] The presence of scavengers such as 1,2-ethanedithiol (EDT) is crucial to prevent side reactions and facilitate complete deformylation.[7][17] A reagent mixture of HF, dimethyl sulfide (Me2S), and p-thiocresol has also been reported for efficient deprotection.[8]

Caption: Overview of different methods for the deprotection of N-formyl tryptophan.

Experimental Protocol: Deformylation of N-formyl Tryptophan on Solid Support

The following protocol describes the deprotection of the N-formyl group from a tryptophan-containing peptide synthesized on a solid support using piperidine.

Materials: [9]

-

Peptide-resin containing N-formyl tryptophan

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure: [9]

-

Prepare a solution of piperidine in DMF (1:10 v/v). Use 10 mL of the solution per gram of peptide-resin.

-

Cool the piperidine/DMF mixture to 0 °C.

-

Add the peptide-resin to the cooled solution and stir at 0 °C for 2 hours.

-

Filter the resin and wash it three times with DMF.

-

Subsequently, wash the resin three times with DCM, followed by three washes with methanol.

-

Dry the resin under vacuum until a constant weight is achieved.

Quantitative Data on Deprotection Efficiency

The choice of deprotection reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the reported yields for different deprotection methods.

| Deprotection Reagent/Condition | Model System | Reported Yield | Reference |

| N,N'-dimethylethylenediamine (DMEDA) in water | Model peptide | 91% | [16] |

| HF-Me2S-p-thiocresol-p-cresol | Solid-phase peptide | Quantitative | [8] |

| HF with 1,2-ethanedithiol (EDT) | Trp(CHO) | Complete after 10 min | [7] |

| Piperidine/DMF (1:10 v/v) | Solid-phase peptide | General Protocol | [9] |

Stability of the N-formyl Group

The stability of the N-formyl group is a key factor in its utility as a protecting group. It is generally stable to the moderately acidic conditions used for the cleavage of Boc groups.[5] Hydrogen chloride in formic acid has been noted as a reagent for Boc group cleavage that leaves the N-formyltryptophan intact.[18] However, it is labile under the strong acidic conditions of final cleavage (e.g., HF) and basic conditions (e.g., piperidine).[5][9] The stability of tryptophan itself can be compromised under various processing and storage conditions, leading to degradation products.[19][20][21][22] The formyl protection helps to mitigate some of these degradation pathways during synthesis.

Applications in Drug Development and Research

The ability to reliably synthesize tryptophan-containing peptides is crucial for the development of new therapeutics and research tools. Many biologically active peptides, including hormones and neurotransmitters, contain tryptophan residues that are essential for their function. The formyl protection strategy has been instrumental in the successful synthesis of such peptides.[18][23] Furthermore, modified tryptophan derivatives are being explored for various applications, including the development of formyl peptide receptor 1 (FPR1) antagonists and new methods for protein modification.[24][25][26] The industrial biomanufacturing of tryptophan derivatives is also a growing field with applications in the chemical, food, and pharmaceutical industries.[27]

Conclusion

The formyl group serves as a robust and versatile protecting group for the indole ring of tryptophan in chemical synthesis. Its ability to shield the indole from unwanted side reactions, coupled with its selective removal under specific conditions, has made it an invaluable tool for peptide chemists. A thorough understanding of the principles of formyl protection and deprotection, as well as the underlying chemical mechanisms, is essential for the successful synthesis of complex tryptophan-containing peptides for research and drug development.

References

-

Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. [Link]

-

Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211–213. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Stewart, J. M., & Young, J. D. (1982). Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. International Journal of Peptide and Protein Research, 20(1), 26-34. [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (23), 1368-1370. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1151: Deformylation of Trp(CHO). Retrieved from [Link]

-

Odagami, T., et al. (2009). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. ResearchGate. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link]

- Keller, O., & Rudinger, J. (1995). U.S. Patent No. 5,300,651. Washington, DC: U.S.

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461. [Link]

-

Chorev, M., & Klausner, Y. S. (1976). Protection of Tryptophan in Peptide Synthesis. The Use of Crown Ethers. Journal of the Chemical Society, Chemical Communications, (15), 596-597. [Link]

-

Matsueda, G. R. (1982). Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins. International journal of peptide and protein research, 20(1), 26–34. [Link]

-

Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]

-

Chulin, A. N., & Rodionov, I. L. (2014). Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide. Journal of peptide science, 20(4), 266–269. [Link]

-

Ladner, J. E., et al. (2006). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. Protein Science, 15(4), 851-859. [Link]

-

Kumar, A., et al. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

- Ajinomoto Co., Inc. (1983). Process for removing an n-formyl group.

-

Okumura, Y., et al. (1990). Chemical modification of tryptophan residues and stability changes in proteins. Journal of Biochemistry, 108(4), 581-585. [Link]

-

Odagami, T., et al. (2009). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. ResearchGate. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Universität des Saarlandes. [Link]

-

Sman, S. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. ResearchGate. [Link]

-

Reddy, P. G., & Kumar, S. (2019). Formylation of Amines. Molecules, 24(22), 4149. [Link]

-

Hsiao, Y. P., et al. (2013). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry, 11(20), 3296-3307. [Link]

-

Alcolea, V. (2017). Indole arylation in tryptophan residues: development of new chemical methodologies, synthetic studies and biological evaluation of modified peptides. Universitat de Barcelona. [Link]

-

Hsiao, Y. P., et al. (2013). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry, 11(20), 3296-3307. [Link]

-

Hurrell, R. F., & Carpenter, K. J. (1981). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. The British journal of nutrition, 45(3), 433–447. [Link]

-

Hurrell, R. F., & Carpenter, K. J. (1981). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in differ. SciSpace. [Link]

-

Staben, S. T., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 7(12), 8235-8239. [Link]

-

Sman, S. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

-

Nienhaus, K., et al. (2018). Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Frontiers in Molecular Biosciences, 5, 5. [Link]

-

Li, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1160831. [Link]

-

Kim, J. Y., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

-

Sanders, B. (2024, March 28). Targeting tryptophan: New technique opens door to novel drug synthesis. UC Berkeley College of Chemistry. [Link]

- Demeule, B., et al. (2017). Use of tryptophan derivatives for protein formulations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 13. Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Targeting tryptophan: New technique opens door to novel drug synthesis | College of Chemistry [chemistry.berkeley.edu]

- 27. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-Trp(For)-OH: Physicochemical Properties and Mass Spectrometric Characterization

Introduction

In the landscape of synthetic peptide chemistry, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) stands as a foundational technique, enabling the construction of complex peptides for therapeutic, research, and diagnostic applications. The success of SPPS hinges on a robust protecting group strategy that ensures the selective and sequential addition of amino acids. The tryptophan (Trp) residue, with its nucleophilic indole side chain, presents a significant challenge. During the acidic conditions of resin cleavage, the indole ring is highly susceptible to electrophilic attack by carbocations generated from other acid-labile protecting groups (e.g., Boc, tBu), leading to undesired alkylation and compromised peptide purity.[1]

To mitigate these side reactions, protection of the indole nitrogen is paramount. Nα-Fmoc-N_in_-formyl-L-tryptophan, or Fmoc-Trp(For)-OH, is a critical building block designed for this purpose. The formyl group provides effective and stable protection against acid-catalyzed degradation during synthesis and cleavage.[2][3] This guide offers an in-depth examination of the core physicochemical properties of Fmoc-Trp(For)-OH, its strategic implementation in SPPS workflows, and a detailed protocol for the mass spectrometric analysis of peptides synthesized using this derivative.

Part 1: Core Physicochemical Properties of Fmoc-Trp(For)-OH

A precise understanding of the molecular characteristics of Fmoc-Trp(For)-OH is fundamental for its effective use, particularly for accurate mass calculations and quality control.

Structure and Identity

The molecule consists of the L-tryptophan core, with its α-amino group protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and its indole nitrogen protected by an acid-stable formyl (For) group.

Table 1: Chemical Identifiers for Fmoc-Trp(For)-OH

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | [4] |

| CAS Number | 152338-45-9 | [4] |

| Molecular Formula | C₂₇H₂₂N₂O₅ | [4] |

Molecular Weight and Mass

In mass spectrometry, the distinction between average molecular weight (based on the natural abundance of isotopes) and monoisotopic mass (based on the most abundant isotope of each element) is critical. For high-resolution mass spectrometers, theoretical mass calculations must use the monoisotopic mass for accurate peak identification.

Table 2: Mass Data for Fmoc-Trp(For)-OH and its Components

| Component | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| Fmoc-Trp(For)-OH | 454.50 | 454.1529 | Full protected amino acid.[4] |

| Fmoc-Trp-OH | 426.46 | 426.1631 | Unprotected indole for comparison.[5][6] |

| Fmoc group | 222.24 | 222.0681 | C₁₅H₁₁O₂ (as Fmoc-H) |

| Formyl (For) group | 28.01 | 28.0000 | Mass difference (CHO) added to the indole nitrogen. |

| Tryptophan residue | 186.21 | 186.0793 | C₁₁H₁₀N₂ |

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The Rationale for Indole Protection

The primary motivation for using Fmoc-Trp(For)-OH is the prevention of t-butylation of the indole ring. During the final cleavage step with trifluoroacetic acid (TFA), tert-butyl carbocations are liberated from side-chain protecting groups like Boc (on Lys, His) and tBu (on Ser, Thr, Tyr). These electrophilic cations can readily attack the electron-rich indole ring of an unprotected tryptophan, leading to a +56 Da modification that is often difficult to remove chromatographically. The electron-withdrawing nature of the formyl group deactivates the indole ring, rendering it far less susceptible to this side reaction.

Protocol: Cleavage and Deformylation of Trp(For)-Containing Peptides

The formyl group is stable to TFA but can be removed concurrently with resin cleavage by including a soft nucleophile in the cleavage cocktail. This self-validating protocol is designed to achieve simultaneous cleavage, side-chain deprotection, and deformylation.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with a frit and stopcock

Methodology:

-

Preparation of Cleavage Cocktail:

-

Causality: This cocktail balances strong acid for cleavage (TFA), scavenger for carbocations (TIS), and a nucleophile for deformylation (EDT).

-

In a fume hood, prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% EDT, 1% H₂O (v/v/v/v) .

-

Note: The water helps suppress aspartimide formation and scavenges certain cations. EDT is the key reagent for removing the formyl group.

-

-

Resin Swelling:

-

Place the dried peptide-resin in the reaction vessel.

-

Add a small amount of DCM to swell the resin for 15-20 minutes. This ensures the cleavage cocktail can efficiently penetrate the resin beads.

-

Drain the DCM.

-

-

Cleavage and Deprotection Reaction:

-

Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

-

Seal the vessel and allow it to react at room temperature for 2-3 hours with occasional gentle agitation.

-

-

Peptide Precipitation:

-

Filter the TFA solution containing the cleaved peptide into a centrifuge tube filled with cold diethyl ether (at least 10x the volume of TFA).

-

A white precipitate (the crude peptide) should form immediately.

-

Rinse the resin with a small amount of fresh TFA and add it to the ether to maximize yield.

-

-

Isolation and Washing:

-

Centrifuge the tube to pellet the peptide. Decant the ether.

-

Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Part 3: Mass Spectrometry Analysis

Mass spectrometry (MS) is the definitive tool for confirming the identity of the synthesized peptide. Analysis involves verifying the mass of the final product and, if necessary, confirming its sequence via tandem MS (MS/MS).

Calculating Theoretical Mass

The theoretical monoisotopic mass ([M]) of a peptide is the sum of the monoisotopic masses of its amino acid residues plus the mass of a water molecule (for the terminal H and OH groups).

Formula: [M] = Σ(Monoisotopic Mass of each Residue) + Mass of H₂O Expected Ion [M+H]⁺ = [M] + Mass of a Proton

-

Example Calculation for hypothetical peptide Ac-Cys-Tyr-Trp-Lys-NH₂:

-

Residues: Cys (103.0092), Tyr (163.0633), Trp (186.0793), Lys (128.0950)

-

Modifications: N-terminal Acetyl (42.0106), C-terminal Amide (NH₂)

-

Mass of Peptide = (103.0092 + 163.0633 + 186.0793 + 128.0950) + 42.0106 - 1.0078 (for amide) = 621.2496 Da

-

Expected [M+H]⁺ = 622.2569 m/z

-

Interpreting the Mass Spectrum

Analysis of the crude peptide by LC-MS will reveal the main product peak and any potential side products. It is crucial to check for masses corresponding to incomplete deprotection or modification.

Table 3: Common Mass Adducts and Side Products in Trp(For) Peptide Synthesis

| Mass Shift (Da) | Identity | Causality |

|---|---|---|

| +28 | Incomplete Deformylation | The formyl group remains on the tryptophan indole ring. Requires optimization of the cleavage cocktail (e.g., increased EDT or reaction time). |

| +56 | t-Butylation of Trp | Occurs if an unprotected Trp residue is used, or if the formyl group is prematurely lost and scavengers are insufficient. |

| +22 | Sodium Adduct [M+Na]⁺ | Common adduct from glassware or buffers. |

| +44 | Trp(COOH) or [M+2Na-H]⁺ | Can represent oxidation of the indole ring or a double sodium adduct.[7] |

| +96 | Trifluoroacetylation | Modification from the TFA cleavage acid.[7] |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

If the primary mass is correct, MS/MS can be used to confirm the amino acid sequence. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID), which cleaves the amide bonds to produce a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a single amino acid residue, confirming the sequence. For a tryptophan-containing fragment, the mass difference will be 186.0793 Da.

Conclusion

Fmoc-Trp(For)-OH is an indispensable tool for the synthesis of tryptophan-containing peptides, offering robust protection against acid-catalyzed side reactions that plague unprotected indole side chains. Its successful implementation relies on a clear understanding of its physicochemical properties, the rationale for its use, and the specific requirements for its deprotection during cleavage. By following validated protocols and employing meticulous mass spectrometric analysis to check for the parent ion and key potential side products, researchers can ensure the synthesis of high-purity peptides, thereby enhancing the reliability and success of their drug discovery and development efforts.

References

-

PubChem Compound Summary for CID 56777305, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan. National Center for Biotechnology Information. [Link]

-

Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry. [Link]

- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

-

Predicting the Success of Fmoc-Based Peptide Synthesis. National Institutes of Health (NIH). [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 4. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan | C27H22N2O5 | CID 56777305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-Trp-OH = 97.0 HPLC 35737-15-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of Fmoc-Trp(For)-OH in DMF and NMP

An In-Depth Technical Guide to the Solubility of Fmoc-Trp(For)-OH in DMF and NMP

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of Nα-Fmoc-N(in)-formyl-L-tryptophan (Fmoc-Trp(For)-OH) in the two most common polar aprotic solvents used in solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). While specific quantitative solubility data for this derivative is not widely published, this guide synthesizes available data from closely related analogues, fundamental chemical principles, and expert analysis to provide a robust working framework for researchers, scientists, and drug development professionals. Furthermore, it presents a comprehensive, self-validating experimental protocol for determining precise solubility in the user's own laboratory setting, ensuring reliable and reproducible outcomes in peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the complete dissolution of all reagents, particularly the protected amino acid building blocks. Incomplete solubilization leads directly to lower coupling efficiencies, truncated peptide sequences, and complex purification challenges. Tryptophan-containing peptides are notoriously prone to aggregation, a challenge that is mitigated by ensuring the full solvation of the incoming Fmoc-tryptophan derivative.[1]

Fmoc-Trp(For)-OH is utilized to prevent side reactions, such as alkylation, associated with the indole side chain of tryptophan during synthesis. The choice of the formyl protecting group over the more common Boc group is often dictated by specific deprotection strategies or the presence of other sensitive residues in the peptide sequence. Understanding its behavior in the primary SPPS solvents, DMF and NMP, is therefore paramount for process optimization and troubleshooting.

Physicochemical Profiles of Solute and Solvents

A molecule's solubility is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational guide; polar solutes dissolve best in polar solvents.

2.1. The Solute: Fmoc-Trp(For)-OH

Fmoc-Trp(For)-OH is a large, moderately polar molecule characterized by several distinct functional regions:

-

Fmoc Group: A large, nonpolar, aromatic moiety.

-

Carboxylic Acid: A polar, hydrogen-bond donating and accepting group.

-

Amide Linkage: A polar group capable of hydrogen bonding.

-

Indole Side Chain with Formyl Group: The indole ring itself is aromatic and hydrophobic. The introduction of the N(in)-formyl group (-CHO) significantly alters its character. The formyl group is a polar, electron-withdrawing group that eliminates the hydrogen-bond donating capability of the indole nitrogen, while introducing a new hydrogen-bond accepting site at the carbonyl oxygen.

2.2. The Solvents: DMF and NMP

Both DMF and NMP are classified as polar aprotic solvents.[2][3] They are the workhorses of SPPS due to their powerful solvating capabilities for a wide range of organic molecules and their ability to swell the polystyrene resins commonly used as solid supports.[1][4]

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Formula | C₃H₇NO | C₅H₉NO |

| Molecular Weight | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | 153 °C[5] | 202 °C[6] |

| Dielectric Constant | 36.7 | 32.2[7] |

| Dipole Moment | ~3.8 D | ~4.1 D |

| Key Features | Universal solvent, high dielectric constant, hygroscopic.[2] | High solvency, low volatility, high chemical and thermal stability.[6] |

These properties enable both solvents to effectively disrupt solute-solute interactions and form stable solute-solvent interactions with polar and nonpolar regions of molecules like Fmoc-Trp(For)-OH.

Solubility Characteristics and Expert Assessment

Direct, published quantitative solubility data for Fmoc-Trp(For)-OH is scarce. However, by examining closely related analogues, we can establish a highly reliable estimate of its solubility behavior.

3.1. Evidence from Analogous Compounds

Data from major suppliers for unprotected and Boc-protected Fmoc-Trp-OH provide a strong baseline for expected solubility in DMF:

| Compound | Reported Solubility in DMF | Molar Concentration |

| Fmoc-Trp-OH | "Clearly soluble" (25 mmole in 50 ml) | 0.5 M |

| Fmoc-Trp(Boc)-OH | "Clearly soluble" (1 mmole in 2 ml)[8] | 0.5 M |

| Fmoc-Trp(Boc)-OH | Optical activity measured at c=1% (1g/100mL) | ~0.019 M |

This consistent, high solubility at 0.5 M for both the unprotected and the larger, more sterically hindered Boc-protected tryptophan derivatives strongly suggests that Fmoc-Trp(For)-OH will also be highly soluble in DMF.

3.2. Expert Assessment of the Formyl Group's Impact

The N(in)-formyl group is smaller and more polar than the N(in)-Boc group. While it removes the N-H hydrogen bond donor site of the unprotected indole, it adds a polar carbonyl group. In a polar aprotic solvent like DMF or NMP, which are excellent hydrogen bond acceptors, the primary interactions will be dipole-dipole forces. The increased polarity imparted by the formyl group is expected to have a positive or at worst, neutral, impact on solubility compared to the less polar Boc group.

Experimental Protocol for Precise Solubility Determination

To validate the expected solubility and establish precise limits for process control, the following gravimetric protocol is recommended. This self-validating system ensures accuracy and reproducibility.

4.1. Objective

To determine the saturation solubility of Fmoc-Trp(For)-OH in a given solvent (DMF or NMP) at a specified temperature.

4.2. Materials

-

Fmoc-Trp(For)-OH (high purity, lyophilized powder)

-

Anhydrous DMF or NMP (peptide synthesis grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE)

-

Drying oven or vacuum desiccator

4.3. Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

4.4. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-Trp(For)-OH to a tared vial (e.g., add 1.0 g to 5.0 mL of solvent). The presence of undissolved solid is essential.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended).

-

-

Separation of Saturated Solution:

-

Remove the vial from the shaker and let it stand undisturbed at the same temperature for 1-2 hours.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully draw off the clear supernatant using a syringe and pass it through a 0.2 µm PTFE filter to remove any remaining micro-particulates. This ensures you are working with a true solution.

-

-

Quantification:

-

Tare a clean, dry glass vial on an analytical balance.

-

Transfer a precise volume of the clear filtrate (e.g., 1.00 mL) into the tared vial and record the exact mass of the solution (solute + solvent).

-

Evaporate the solvent completely. For DMF and NMP, this should be done under high vacuum with gentle heating (e.g., 40-50 °C) to avoid degradation.

-

Once the solute is completely dry (constant weight), record the final mass of the vial containing the dried solute.

-

-

Calculation:

-

Mass of Solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of Solvent = (Mass of solution aliquot) - (Mass of solute)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

-

To convert to g/L, use the density of the solvent at the experimental temperature.

-

Key Factors Influencing Solubility

Achieving consistent solubility requires controlling several environmental and material factors.

Caption: Factors influencing solubility.

-

Solvent Purity: Both DMF and NMP are hygroscopic and can absorb atmospheric moisture.[2][6] Water can decrease the solubility of large, hydrophobic molecules and can also participate in undesired side reactions. Using anhydrous, peptide-synthesis grade solvents is critical.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. For critical applications, solubility should be determined at the intended process temperature.

-

Degradation: While thermally stable, DMF can decompose in the presence of strong acids or bases to form dimethylamine and formic acid. This is less of a concern for solubility testing but is a critical consideration during SPPS.

Conclusion

References

- Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone Technical Data Sheet.

- Eastman Chemical Company. (2018). Dimethylformamide (DMF) TDS.

- Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF.

-

Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Common Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Trp-OH product page. Retrieved from [Link]

-

Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Retrieved from [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Fmoc-Trp-OH Novabiochem 35737-15-6 [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Nα-Fmoc-N-in-formyl-L-tryptophan (Fmoc-Trp(For)-OH)

This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of Nα-Fmoc-N-in-formyl-L-tryptophan (Fmoc-Trp(For)-OH), a crucial building block for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: The Imperative of Indole Protection in Tryptophan Chemistry

Tryptophan, with its nucleophilic indole side chain, presents a unique challenge in solid-phase peptide synthesis (SPPS). The indole ring is susceptible to electrophilic attack and oxidation under the acidic conditions often employed during cleavage and deprotection steps. To mitigate these side reactions and ensure the synthesis of high-purity peptides, protection of the indole nitrogen is paramount. While the tert-butyloxycarbonyl (Boc) group is widely used for this purpose in Fmoc-based SPPS, the formyl (For) group offers an alternative protecting strategy, particularly in specific synthetic contexts. This guide delineates a robust methodology for the preparation of high-purity Fmoc-Trp(For)-OH.

Synthesis of Fmoc-Trp(For)-OH: A Two-Step Approach

The synthesis of Fmoc-Trp(For)-OH is efficiently achieved through a two-step process, commencing with the formylation of the indole nitrogen of L-tryptophan, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: N-in-formylation of L-Tryptophan

The introduction of the formyl group onto the indole nitrogen is a critical first step. A classical and effective method involves the use of a formic acid/hydrochloric acid system.

Causality of Experimental Choices:

-

Anhydrous Formic Acid: Serves as both the formyl group donor and the reaction solvent. Its anhydrous nature is crucial to prevent unwanted side reactions.

-

Hydrogen Chloride (gas): Acts as a catalyst, protonating the formic acid to generate a more reactive formylating agent, the formyl cation or a related species.

Experimental Protocol: N-in-formylation

-

Suspend L-tryptophan (1 equivalent) in anhydrous formic acid.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension for a designated period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude N-in-formyl-L-tryptophan is typically carried forward to the next step without extensive purification.

Step 2: Nα-Fmoc Protection of N-in-formyl-L-tryptophan

With the indole nitrogen protected, the α-amino group is then protected using a standard Fmocylation procedure. The use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is a common and efficient method.

Causality of Experimental Choices:

-

Fmoc-OSu: A highly reactive and commercially available reagent for the introduction of the Fmoc group. It reacts cleanly with the primary amine.

-

Base (e.g., Sodium Bicarbonate): Essential to deprotonate the α-amino group, rendering it nucleophilic for the attack on the Fmoc-OSu reagent.

-

Solvent System (e.g., Dioxane/Water): A biphasic system is often employed to dissolve both the polar amino acid derivative and the less polar Fmoc-OSu.

Experimental Protocol: Nα-Fmoc Protection

-

Dissolve the crude N-in-formyl-L-tryptophan in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu (1.05-1.1 equivalents) in a suitable organic solvent (e.g., dioxane or acetone) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts.

-

Acidify the aqueous layer with dilute acid (e.g., 1M HCl) to precipitate the Fmoc-Trp(For)-OH product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Caption: Analytical techniques for the characterization of Fmoc-Trp(For)-OH.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids.

-

Typical Conditions: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.9 | s | Indole N-H (if any unprotected starting material) |

| ~9.2 | s | Formyl C-H |

| ~7.2-8.2 | m | Aromatic C-H (Fmoc and Indole) |

| ~5.3 | d | Amide N-H |

| ~4.6 | m | α-CH |

| ~4.2-4.4 | m | Fmoc CH and CH₂ |

| ~3.3 | m | β-CH₂ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

-

Expected m/z: [M+H]⁺ at approximately 455.15, [M+Na]⁺ at approximately 477.13.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

~3300 (N-H stretch, amide)

-

~1720 (C=O stretch, Fmoc urethane)

-

~1690 (C=O stretch, carboxylic acid and formyl)

-

~1520 (N-H bend, amide)

-

Conclusion

The successful synthesis and purification of Fmoc-Trp(For)-OH are critical for its effective application in peptide synthesis. The methodologies detailed in this guide, grounded in established chemical principles, provide a reliable pathway for obtaining this important building block in high purity. Adherence to the described protocols and rigorous analytical characterization will ensure the quality and consistency required for the synthesis of complex tryptophan-containing peptides in research and drug development.

References

-

Chulin, A. N., & Rodionov, I. L. (2014). Practical, laboratory-scale synthesis of N(in)-formyl tryptophan hydrobromide. Journal of Peptide Science, 20(4), 266-269. [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-Nin-formyl-L-tryptophan. Retrieved from [Link]

-

Sureshbabu, V. V., & Narendra, N. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1275-1279. [Link]

-

Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Retrieved from [Link]

-

Sivakumar, K., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(9), 949-955. [Link]

-

PubChem. (n.d.). Fmoc-L-tryptophan. Retrieved from [Link]

An In-Depth Technical Guide to the Stability and Utility of the N-in-Formyl Protecting Group for Tryptophan

For researchers, peptide chemists, and professionals in drug development, the synthesis of tryptophan-containing peptides presents a significant challenge. The indole side chain of tryptophan is highly susceptible to modification under the acidic conditions typically used in solid-phase peptide synthesis (SPPS), necessitating a robust protection strategy. Among the available options, the N-in-formyl (Nin-For) group has emerged as a critical tool. This guide provides a comprehensive analysis of the stability profile of the Nin-For protecting group, offering field-proven insights into its strategic application and removal.

The Strategic Imperative for Indole Protection

The electron-rich indole nucleus of tryptophan is a prime target for electrophilic attack by carbocations generated during the acid-catalyzed cleavage of other protecting groups (e.g., Boc, t-butyl) and the peptide from the resin support.[1][2] This can lead to irreversible alkylation of the tryptophan side chain, resulting in difficult-to-separate impurities and reduced yield of the target peptide.[3] The Nin-formyl group mitigates this risk by deactivating the indole ring through its electron-withdrawing properties, thus preventing unwanted side reactions.[4]

Caption: Mechanism of Nin-formyl protection against electrophilic attack.

Comprehensive Stability Profile of the Nin-Formyl Group

The utility of a protecting group is defined by its selective stability and lability. The Nin-For group exhibits a distinct profile that makes it highly compatible with modern peptide synthesis strategies, particularly Fmoc-based SPPS.

Stability Under Acidic Conditions

The Nin-For group is exceptionally stable under the acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. It remains intact during treatment with strong acids like trifluoroacetic acid (TFA).[5][6] This stability is crucial as it ensures the indole ring is protected precisely when the concentration of reactive electrophiles is at its highest.

Even harsher acidic reagents, such as hydrogen fluoride (HF), can be used, although specific scavenger cocktails are often required for complete and clean deprotection.[7][8] For instance, a reagent mixture of HF, dimethyl sulfide (Me2S), p-thiocresol, and p-cresol has been shown to efficiently remove the formyl group.[7]

Lability Under Basic and Nucleophilic Conditions

The key to the Nin-For group's utility is its lability under basic or nucleophilic conditions, which are orthogonal to the acidic cleavage steps.[9] This allows for its selective removal after the peptide has been cleaved from the resin and purified.

-

Piperidine: The Nin-For group is readily cleaved by piperidine, the same reagent used for Fmoc group removal during SPPS.[10][11] Standard conditions often involve treatment with a 20-30% solution of piperidine in DMF.[6][10]

-

Hydrazine and Derivatives: Hydrazine and related compounds like hydroxylamine hydrochloride can also be used for effective deformylation.[12][13][14]

-

Aqueous Buffers: Mildly basic aqueous buffers, such as ammonium bicarbonate at pH 9, have also been successfully employed for formyl group removal.[12]

Orthogonality in Peptide Synthesis

The concept of orthogonality is paramount in complex chemical synthesis, ensuring that one protecting group can be removed without affecting others.[15][16] The Nin-For group fits perfectly within the Fmoc/tBu protection strategy.

| Synthesis Step | Reagent Class | Fmoc (Nα-amino) | tBu, Boc, Trt (Side Chains) | Nin-Formyl (Trp Indole) |

| Peptide Elongation | Weak Base (e.g., Piperidine) | Labile | Stable | Labile * |

| Final Cleavage | Strong Acid (e.g., TFA) | Removed | Labile | Stable |

| Post-Cleavage Deprotection | Nucleophilic Base | Removed | Removed | Labile |

Note: While labile to piperidine, the Nin-For group is typically added as the final amino acid or used in contexts where its lability during synthesis is managed. The primary strategy involves its removal after TFA cleavage.

This orthogonality allows for a robust workflow where the peptide is synthesized, globally deprotected under strong acid, and then selectively deformylated in a final step.

Caption: Orthogonal workflow for SPPS using the Nin-formyl group.

Field-Proven Methodologies and Protocols

Translating chemical principles into practice requires validated, step-by-step protocols. The following sections detail the standard procedures for the application and removal of the Nin-For group.

Experimental Protocol: Post-Cleavage Deformylation of Tryptophan

This protocol describes the removal of the Nin-formyl group from a peptide that has already been cleaved from the resin and globally deprotected using TFA.

Materials:

-

Crude, lyophilized Trp(For)-containing peptide

-

Piperidine

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether (cold)

-

Reverse-Phase HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolution: Dissolve the crude peptide in a minimal amount of DMF or ACN.

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.

-

Deprotection Reaction: Add the piperidine solution to the dissolved peptide. The reaction is typically complete within 30 to 60 minutes at room temperature.

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching with an appropriate acid (e.g., dilute acetic acid), and analyzing via HPLC-MS. Look for the disappearance of the starting material (+28 Da) and the appearance of the deprotected peptide peak.

-

Precipitation: Once the reaction is complete, precipitate the peptide by adding 10-20 volumes of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether 2-3 times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the deprotected peptide using standard reverse-phase HPLC protocols.

Potential Side Reaction: Formyl Group Migration

A known, though often minor, side reaction is the potential for the formyl group to migrate from the indole nitrogen to a free Nα-amino group, which can lead to truncated peptide by-products.[9][11] This N(in) → Nα transfer is sequence-dependent and more likely to occur if the peptide is stored for extended periods with a free N-terminus while the Trp(For) is present.[9] Performing the deformylation step promptly after cleavage and purification minimizes this risk.

Conclusion

The N-in-formyl protecting group is a robust and highly effective tool for preventing side reactions at the tryptophan indole nucleus during solid-phase peptide synthesis. Its stability to strong acids like TFA and its clean lability to nucleophilic bases like piperidine provide the essential orthogonality required for modern Fmoc-based synthesis strategies. By understanding its stability profile and employing validated protocols for its removal, researchers can significantly improve the yield and purity of complex, tryptophan-containing peptides, thereby advancing drug discovery and development efforts.

References

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Solid Phase Formylation of N-Terminus Peptides. (2016). Molecules. Retrieved from [Link]

-

Yajima, H., Takeyama, M., Kanaki, J., Nishimura, O., & Fujino, M. (1978). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. (2001). Journal of Peptide Science. Retrieved from [Link]

- Geiger, R., & Siedel, W. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.

-

Kudryavtseva, E. V., Sidorova, M. V., Ovchinnikov, M. V., & Bespalova, Z. D. (2013). Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. Journal of Peptide Science. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

- Piani, S., & De Castiglione, R. (1982). Removal of formyl groups from n-formyl peptides. Google Patents.

-

Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

-

A Side-Reaction in the SPPS of Trp-containing Peptides. (1999). Journal of Peptide Science. Retrieved from [Link]

-

Peptidyl Asparaginyl Ligase-Mediated Orthogonal Ligation at Non-Asx Peptide Bonds for d-Peptide Cyclization and Antibody Dual Labeling. (2021). Journal of the American Chemical Society. Retrieved from [Link]

-

Laczko, I., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. researchgate.net [researchgate.net]

- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 14. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV Absorbance Spectrum of Fmoc-Trp(For)-OH

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorbance spectrum of Nα-(9-Fluorenylmethoxycarbonyl)-N¹-formyl-L-tryptophan (Fmoc-Trp(For)-OH). Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the molecular basis of the compound's spectroscopic properties, offers detailed protocols for accurate spectral acquisition, and discusses the practical applications of UV-Vis spectroscopy in purity assessment, quantification, and reaction monitoring. By dissecting the contributions of the constituent chromophores—the fluorenylmethoxycarbonyl (Fmoc) group and the N-formyl-indole system—this guide provides the foundational knowledge and field-proven insights necessary for the effective utilization of this essential amino acid derivative.

Introduction: The Spectroscopic Significance of Fmoc-Trp(For)-OH

Fmoc-Trp(For)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS). The temporary Nα-Fmoc protecting group offers mild, base-labile deprotection conditions, while the formyl (-CHO) group provides robust protection for the indole side-chain nitrogen of tryptophan, preventing unwanted side reactions during peptide assembly.[1] The utility of this compound extends beyond its chemical reactivity; its distinct UV-absorbing properties are instrumental for real-time monitoring and quality control.

The strong UV absorbance of the Fmoc group is a cornerstone of automated SPPS, allowing for the photometric monitoring of deprotection steps.[2][3] However, a nuanced understanding of the complete molecule's spectrum—including the contributions from the modified tryptophan side-chain—is essential for accurate quantification, purity verification of the raw material, and troubleshooting potential issues like incomplete formylation or degradation. This guide serves as an authoritative resource for interpreting and leveraging the UV absorbance spectrum of Fmoc-Trp(For)-OH.

Molecular Architecture and Chromophoric Contributions

The UV absorbance spectrum of Fmoc-Trp(For)-OH is a composite of the electronic transitions within its three primary chromophoric systems: the fluorenyl group, the indole ring of tryptophan, and the N-in-formyl group which modifies the indole chromophore.

The Fmoc Group: The Dominant Chromophore

The 9-fluorenylmethoxycarbonyl group is characterized by its fluorene moiety, a polycyclic aromatic hydrocarbon that exhibits intense UV absorption.[] This absorption arises from π→π* electronic transitions within the conjugated system. The Fmoc group typically displays several characteristic absorption maxima:

-

An intense peak around 265 nm.

-

A secondary peak, often with fine structure, around 290 nm.

This strong absorbance makes the Fmoc group an excellent reporter for its presence and concentration.[7]

The Tryptophan Indole Ring

The indole side-chain of tryptophan is itself a significant chromophore, typically showing a strong absorption maximum around 280 nm and a second peak near 220 nm.[8]

The N-in-formyl Group: A Key Spectral Modifier

The attachment of an electron-withdrawing formyl group directly to the indole nitrogen significantly alters the electronic environment of the indole's π-system. This modification typically results in a bathochromic shift (a shift to longer wavelengths) of the indole absorption bands. A study on a similar N-adduct of tryptophan showed the emergence of new peaks and shifts in existing ones, with maxima observed at 240 nm, 292 nm, and 301 nm.[9] Therefore, the spectrum of Fmoc-Trp(For)-OH is not a simple summation of Fmoc and Trp spectra but a unique signature reflecting this covalent modification.

The diagram below illustrates the key chromophoric regions of the molecule.

Caption: Key chromophoric regions of Fmoc-Trp(For)-OH.

Quantitative Analysis: The Beer-Lambert Law

The concentration of a Fmoc-Trp(For)-OH solution can be determined using UV-Vis spectroscopy according to the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorption coefficient (or extinction coefficient), a constant specific to the molecule at a given wavelength (units: L mol⁻¹ cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (units: mol L⁻¹).

While the molar extinction coefficient for the dibenzofulvene-piperidine adduct formed during SPPS deprotection is well-documented (ε ≈ 7,800 L mol⁻¹ cm⁻¹ at 301 nm), the value for intact Fmoc-Trp(For)-OH is not widely published and must be determined empirically.[6] The protocol in Section 5.2 outlines this procedure.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-N¹-formyl-L-tryptophan | [1] |

| Synonyms | Fmoc-L-Trp(For)-OH, Fmoc-Trp(CHO)-OH | [1][10] |

| CAS Number | 152338-45-9 | [1][10] |

| Molecular Formula | C₂₇H₂₂N₂O₅ | [1][10] |

| Molecular Weight | 454.48 g/mol | [1] |

| Expected λmax | ~265 nm, ~290-305 nm | [5][6][9] |

| Molar Extinction (ε) | Must be determined empirically for the intact molecule. |

Practical Applications and Spectral Interpretation

Purity Assessment

A properly recorded UV spectrum serves as a rapid and effective tool for quality control.

-

Presence of Fmoc-Trp-OH (unformylated): The absence of the formyl group would cause a subtle shift in the longer wavelength bands. A comparison against a certified reference standard of both Fmoc-Trp(For)-OH and Fmoc-Trp-OH can reveal contamination.

-

Presence of Free Fmoc Group or Piperidine Adduct: The presence of the sharp, characteristic peak of the dibenzofulvene-piperidine adduct around 301 nm in a sample that has not been exposed to base indicates degradation.[6]

-

Oxidation: Tryptophan and its derivatives can be susceptible to oxidation. Oxidized byproducts, such as N-formylkynurenine, have distinct absorbance and fluorescence profiles that would alter the expected spectrum.[11]

Quantification for Peptide Synthesis

Accurate quantification of the Fmoc-Trp(For)-OH solution before its use in a coupling reaction is vital for achieving high coupling efficiency. Once the molar extinction coefficient (ε) is determined (see Protocol 5.2), the Beer-Lambert law allows for the precise calculation of concentration, ensuring correct stoichiometry in the SPPS reaction vessel.

Experimental Protocols

Protocol for Acquiring a Qualitative UV Absorbance Spectrum

This protocol describes the standard procedure for obtaining a UV-Vis spectrum for identity confirmation and purity analysis.

Causality Behind Choices:

-

Solvent: Acetonitrile (ACN) is chosen for its broad UV transparency window and ability to dissolve the analyte. Methanol is also a suitable alternative.[12]

-

Concentration: A concentration of ~25 µM is selected to ensure that the primary absorbance peaks remain within the linear range of most spectrophotometers (ideally A < 1.5).

-